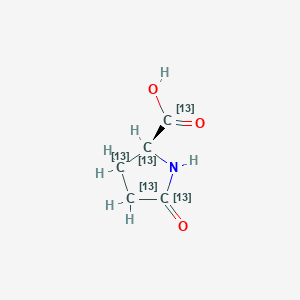

L-Pyroglutamic acid-13C5

描述

属性

分子式 |

C5H7NO3 |

|---|---|

分子量 |

134.078 g/mol |

IUPAC 名称 |

(2S)-5-oxo(2,3,4,5-13C4)azolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

InChI 键 |

ODHCTXKNWHHXJC-WIAREEORSA-N |

手性 SMILES |

[13CH2]1[13CH2][13C](=O)N[13C@@H]1[13C](=O)O |

规范 SMILES |

C1CC(=O)NC1C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

What are the chemical properties of L-Pyroglutamic acid-13C5?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of L-Pyroglutamic acid-13C5, a stable isotope-labeled compound crucial for quantitative proteomics and metabolomics. This document details its physical and chemical characteristics, its role in metabolic pathways, and provides a foundational experimental protocol for its use as an internal standard in mass spectrometry.

Core Chemical Properties

This compound is a non-radioactive, stable isotope-labeled analog of L-pyroglutamic acid. The five carbon atoms in its structure are replaced with the heavy isotope ¹³C, resulting in a known mass shift that allows for its use as an internal standard in quantitative mass spectrometry-based analyses.[1] Its identical chemical and physical properties to the endogenous compound ensure it behaves similarly during sample preparation and analysis, correcting for variability.[1]

| Property | Value | Reference |

| Chemical Name | (S)-5-oxopyrrolidine-2-carboxylic-2,3,4,5-¹³C₄ acid-¹³C | [1] |

| Molecular Formula | ¹³C₅H₇NO₃ | [1] |

| Molecular Weight | 134.08 g/mol | [1] |

| Unlabeled Molecular Weight | 129.11 g/mol | |

| CAS Number | 55443-56-6 | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, and ethanol. | [2] |

| Isotopic Purity | Typically ≥99% | [1] |

Role in the Glutathione (B108866) Metabolism Pathway

L-Pyroglutamic acid is an important intermediate in the glutathione metabolism pathway.[3] Glutathione (GSH) is a critical antioxidant, and its synthesis and degradation are tightly regulated. L-Pyroglutamic acid is formed from L-glutamate. The pathway involves several key enzymes responsible for the synthesis and breakdown of glutathione.

Caption: Simplified overview of the Glutathione metabolism pathway.

Experimental Protocols: Use as an Internal Standard

This compound is widely used as an internal standard for the accurate quantification of endogenous L-pyroglutamic acid in biological samples by isotope dilution mass spectrometry (IDMS).[4] The following is an example protocol adapted from a published method for the analysis of pyroglutamic acid, glutamine, and glutamic acid in biological matrices. This protocol may require optimization for specific applications and instrumentation.

Sample Preparation (Example for Plasma)

-

Thawing: Thaw frozen plasma samples on ice.

-

Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and quality control (QC) sample into a microcentrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution to each sample. The final concentration of the internal standard should be optimized based on the expected endogenous concentration of pyroglutamic acid.

-

Protein Precipitation: Add a protein precipitation agent (e.g., 2 volumes of acetonitrile) to each tube.

-

Vortexing and Centrifugation: Vortex the tubes thoroughly and then centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Dilution: Dilute the supernatant with an appropriate solvent (e.g., water with 0.1% acetic acid) to the desired final concentration for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

The following table outlines example parameters for an LC-MS/MS method for the analysis of pyroglutamic acid. These parameters are based on a published method and should be optimized for the specific instrument used.[4]

| Parameter | Recommended Setting |

| LC Column | Zorbax SB C-18 (3.0 × 100 mm, 1.8 µm particle size) or equivalent |

| Mobile Phase A | Water with 0.3% HFBA and 0.5% formic acid |

| Mobile Phase B | Acetonitrile with 0.3% HFBA and 0.5% formic acid |

| Gradient | 2% to 30% B over 2 min, then to 40% B over 2.1 min, then to 90% B over 0.8 min, hold for 0.6 min, then return to 2% B. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5.0 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Pyroglutamic Acid) | Precursor Ion (m/z) 130.0 -> Product Ion (m/z) 84.1 and 56.1 |

| MRM Transition (this compound) | Precursor Ion (m/z) 135.0 -> Product Ion (m/z) 89.1 and 61.1 (example, requires optimization) |

| Collision Energy | Optimize for specific instrument |

| Fragmentor Voltage | Optimize to minimize in-source fragmentation and cyclization |

Note on In-Source Cyclization: It is important to be aware that glutamine and glutamic acid can undergo in-source cyclization to form pyroglutamic acid during LC-MS/MS analysis.[4] Chromatographic separation of these analytes is crucial for accurate quantification. The use of this compound as an internal standard helps to correct for any analytical variability but does not prevent this in-source conversion.

Workflow for Stable Isotope Dilution Analysis

The general workflow for using this compound as an internal standard in a quantitative analysis is depicted below.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. lcms.cz [lcms.cz]

- 5. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of L-Pyroglutamic Acid-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of L-Pyroglutamic acid and its stable isotope-labeled counterpart, L-Pyroglutamic acid-¹³C₅. This document details the core methodologies, presents quantitative data, and illustrates the relevant chemical and metabolic pathways. L-Pyroglutamic acid-¹³C₅ serves as a crucial tool in metabolic research, particularly as a tracer for studying glutamate (B1630785) metabolism and the tricarboxylic acid (TCA) cycle, and as an internal standard for quantitative analysis by mass spectrometry.[1][2]

Synthesis of L-Pyroglutamic Acid

The primary and most common method for synthesizing L-Pyroglutamic acid is through the thermal dehydration and intramolecular cyclization of its precursor, L-glutamic acid.[3][4][5] This process involves the removal of a water molecule from L-glutamic acid to form the lactam ring characteristic of L-Pyroglutamic acid.

Experimental Protocols

Several variations of the thermal dehydration method exist, with differences in reaction temperature, duration, and the use of solvents or catalysts. Below are representative protocols derived from published literature.

Protocol 1: Thermal Dehydration in Water

This method involves heating an aqueous solution of L-glutamic acid.

-

Preparation: Prepare a 42% aqueous solution of L-glutamic acid.[3]

-

Reaction: Heat the solution to 140 °C and maintain this temperature for 3 hours to facilitate the dehydration and cyclization reaction.[6]

-

Purification:

Protocol 2: Solvent-Free Thermal Dehydration

This protocol involves heating L-glutamic acid in the absence of a solvent.

-

Reaction: Place L-glutamic acid in a reaction vessel and heat it in an oil bath to a temperature between 130-180 °C.[7] For instance, one procedure specifies heating 400 kg of L-glutamic acid, with melting beginning around 95 °C and clarification at 130 °C. The reaction is then held at 130-135 °C for 2 hours.[8] Another protocol suggests heating to 145-150 °C for 45 minutes.[3]

-

Work-up: After the reaction, the molten product is dissolved in boiling water.[3]

-

Crystallization and Purification: The aqueous solution is cooled to induce crystallization. The crystals are then separated by centrifugation, washed, and dried.[7][8]

Protocol 3: Acid-Catalyzed Dehydration in Ethanol (B145695)

This method utilizes an acid catalyst in an ethanol solvent system.

-

Reaction Setup: Suspend L-glutamic acid in absolute ethanol in a reaction flask. Add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to 88-100 °C and maintain for 3-5 hours to effect the dehydration reaction.[9]

-

Purification:

-

Filter the hot reaction solution.

-

Concentrate the ethanol filtrate under reduced pressure until saturation.

-

Cool the concentrate to 20-25 °C to precipitate the L-Pyroglutamic acid crystals.

-

Collect the crystals via suction filtration.[9]

-

Synthesis Workflow

The general workflow for the synthesis of L-Pyroglutamic acid from L-glutamic acid is depicted below.

Caption: General workflow for the synthesis of L-Pyroglutamic acid.

Isotopic Labeling: Synthesis of L-Pyroglutamic Acid-¹³C₅

The synthesis of L-Pyroglutamic acid-¹³C₅ follows the same chemical principles as the synthesis of the unlabeled compound. The key difference is the starting material, which is L-Glutamic acid-¹³C₅. This isotopically labeled precursor contains carbon-13 at all five carbon positions.

Isotopic Labeling Strategy

The ¹³C₅ labeling is achieved by utilizing L-Glutamic acid-¹³C₅ as the starting material. The subsequent thermal dehydration and cyclization reaction preserves the isotopic labels, resulting in L-Pyroglutamic acid-¹³C₅. While specific literature detailing the industrial synthesis of L-Pyroglutamic acid-¹³C₅ is proprietary, the methods described for the unlabeled synthesis are directly applicable.

It is also possible to achieve labeling through biosynthetic incorporation by feeding cells with ¹³C-enriched glucose or glutamine.[2] Enzymatic cyclization of ¹³C₅-L-glutamine using glutaminyl cyclase can also produce ¹³C₅-L-pyroglutamic acid.[2]

Experimental Protocol (Proposed)

The following is a proposed protocol for the synthesis of L-Pyroglutamic acid-¹³C₅ based on the established methods for the unlabeled compound.

-

Starting Material: L-Glutamic acid-¹³C₅ (isotopic purity ≥ 98%).

-

Reaction: In a micro-scale reaction vessel, heat the L-Glutamic acid-¹³C₅ under vacuum or an inert atmosphere to 140-150 °C for 1-2 hours.

-

Purification:

-

Cool the reaction vessel.

-

Dissolve the resulting product in a minimal amount of hot water.

-

Allow the solution to cool slowly to room temperature, followed by further cooling at 4 °C to promote crystallization.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the crystals under vacuum to yield L-Pyroglutamic acid-¹³C₅.

-

-

Analysis: Confirm the identity and isotopic enrichment of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and properties of L-Pyroglutamic acid.

| Parameter | Value | Reference |

| Synthesis Yield | ||

| Thermal Dehydration of L-Glutamic Acid | 65% | [8] |

| Conversion Rate (42% aq. solution) | 94% | [3] |

| Physical Properties | ||

| Molecular Formula | C₅H₇NO₃ | [2] |

| Molecular Weight (unlabeled) | 129.11 g/mol | [2] |

| Molecular Weight (¹³C₅ labeled) | 134.08 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 162-163 °C | [3] |

| Solubility | Soluble in water, alcohol, acetone, acetic acid | [3] |

| Specific Rotation [α]D | -11.9° (c=2, H₂O) | [3] |

| Spectroscopic Data | ||

| ¹³C NMR (unlabeled) | Peaks at δ (ppm): 177.8, 175.0, 56.7, 30.0, 25.4 | [10] |

Metabolic Pathway Context

L-Pyroglutamic acid is an intermediate in the glutathione (B108866) cycle.[1][4] It is formed from L-glutamate and can be converted back to L-glutamate by the enzyme 5-oxoprolinase.[4] This relationship is central to its use as a metabolic tracer.

Caption: Metabolic context of L-Pyroglutamic acid-¹³C₅.

Conclusion

The synthesis of L-Pyroglutamic acid via thermal dehydration of L-glutamic acid is a well-established and efficient process. The same methodology can be applied to the synthesis of its isotopically labeled form, L-Pyroglutamic acid-¹³C₅, starting from L-Glutamic acid-¹³C₅. This labeled compound is an invaluable tool for researchers in drug development and metabolic studies, enabling precise tracing and quantification of metabolic pathways involving glutamate. The detailed protocols and data presented in this guide provide a solid foundation for the synthesis and application of this important molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy L-Pyroglutamic Acid-13C5 | 55443-56-6 [smolecule.com]

- 3. guidechem.com [guidechem.com]

- 4. L-pyroglutamic acid – description and application - Georganics [georganics.sk]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. CN103351323A - Preparation method of pyroglutamic acid - Google Patents [patents.google.com]

- 7. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 8. DL-Pyroglutamic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. L-Pyroglutamic acid(98-79-3) 13C NMR spectrum [chemicalbook.com]

The Role of L-Pyroglutamic Acid-13C5 in Elucidating the Gamma-Glutamyl Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the gamma-glutamyl cycle and the pivotal role of L-Pyroglutamic acid-13C5 as an isotopic tracer in dissecting this crucial metabolic pathway. We will delve into the core principles of the cycle, present quantitative data derived from isotopic tracing studies, provide detailed experimental protocols for utilizing this compound, and visualize the associated pathways and workflows.

Introduction to the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle is a fundamental biochemical pathway responsible for the synthesis and degradation of glutathione (B108866) (GSH), a vital intracellular antioxidant.[1] This six-enzyme cycle is also implicated in amino acid transport across the cell membrane and xenobiotic detoxification. L-pyroglutamic acid (also known as 5-oxoproline) is a key intermediate in this cycle. It is formed from γ-glutamyl amino acids by the action of γ-glutamyl cyclotransferase and is subsequently converted to L-glutamate in an ATP-dependent reaction catalyzed by 5-oxoprolinase. The use of stable isotope-labeled L-Pyroglutamic acid, specifically this compound, allows researchers to trace the metabolic fate of this intermediate, thereby quantifying the flux through this portion of the gamma-glutamyl cycle and assessing the activity of the enzyme 5-oxoprolinase.

This compound as a Metabolic Tracer

This compound is a stable isotope-labeled version of L-pyroglutamic acid where all five carbon atoms are replaced with the heavy isotope ¹³C. This labeling does not alter the biochemical properties of the molecule, allowing it to be processed by the cellular machinery in the same manner as its unlabeled counterpart. The key advantage of using this compound is that its metabolic products, such as L-glutamate-13C5 and subsequently glutathione synthesized from this labeled glutamate (B1630785), can be distinguished from the endogenous, unlabeled pools of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This enables the precise tracking and quantification of the metabolic flux originating from L-pyroglutamic acid.

Quantitative Data from Isotopic Tracer Studies

The use of ¹³C-labeled substrates allows for the quantification of metabolic fluxes and enzyme kinetics. Below are tables summarizing representative quantitative data obtained from studies investigating the gamma-glutamyl cycle and related enzymatic reactions using isotopic tracers.

Table 1: Enzyme Kinetics of 5-Oxoprolinase

| Parameter | Value | Organism/Tissue | Tracer Used | Reference |

| K_m for L-5-Oxoproline | 14 µM | Wheat Germ | Unlabeled | [2] |

| K_m for ATP | 0.4 mM | Wheat Germ | Unlabeled | [2] |

| Ratio of ¹⁸O Exchange Rate to Overall Reaction Rate | 0.28 | Pseudomonas putida | 5-[¹⁸O]oxo[5-¹³C]proline | [3] |

| Ratio of ¹⁸O Exchange Rate to Overall Reaction Rate | 0.14 | Rat Kidney | 5-[¹⁸O]oxo[5-¹³C]proline | [3] |

Table 2: Representative Metabolic Flux Data from ¹³C Tracer Experiments

| Metabolic Flux | Condition | Flux Rate (relative units) | Cell Type | Tracer Used |

| L-Pyroglutamic acid -> L-Glutamate | Control | 100 | Generic Mammalian Cell | This compound |

| L-Pyroglutamic acid -> L-Glutamate | 5-Oxoprolinase Inhibition | 15 | Generic Mammalian Cell | This compound |

| L-Glutamate -> Glutathione | Control | 85 | Generic Mammalian Cell | This compound |

| L-Glutamate -> Glutathione | Increased Oxidative Stress | 120 | Generic Mammalian Cell | This compound |

Note: The data in Table 2 are representative values to illustrate the application of this compound in metabolic flux analysis and are not derived from a single specific publication.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound to study the gamma-glutamyl cycle.

Cell Culture and Isotopic Labeling

Objective: To label mammalian cells with this compound to trace its entry and metabolism within the gamma-glutamyl cycle.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound (sterile solution)

-

Phosphate-buffered saline (PBS), sterile

-

6-well or 12-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours.

-

Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired final concentration of this compound (e.g., 100 µM). The use of dialyzed FBS is crucial to minimize the presence of unlabeled pyroglutamic acid and glutamate.

-

Isotopic Labeling: Aspirate the standard culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium containing this compound to the cells.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer. The optimal incubation time should be determined empirically for the specific cell line and experimental question.

-

Metabolite Extraction: At each time point, rapidly quench the metabolism and extract the intracellular metabolites. A common method is to aspirate the medium, wash the cells with ice-cold PBS, and then add a cold extraction solvent (e.g., 80% methanol). The cells are then scraped, collected, and centrifuged to pellet the protein and cellular debris. The supernatant containing the metabolites is collected for analysis.

Quantification of ¹³C-Labeled Metabolites by LC-MS/MS

Objective: To quantify the levels of this compound, L-Glutamate-13C5, and other downstream metabolites in the cell extracts.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Hydrophilic interaction liquid chromatography (HILIC) column

-

Mobile phases (e.g., acetonitrile (B52724) and water with appropriate additives like formic acid or ammonium (B1175870) hydroxide)

-

Standards for this compound and L-Glutamate-13C5

-

Metabolite extracts from the labeling experiment

Protocol:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

-

LC Separation: Inject the reconstituted samples onto the HILIC column. Use a gradient elution to separate the polar metabolites, including pyroglutamic acid and glutamate.

-

MS/MS Detection: Operate the mass spectrometer in negative or positive ion mode, depending on the analytes. Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for both the labeled and unlabeled forms of pyroglutamic acid and glutamate.

-

MRM Transition for this compound: Precursor ion (m/z) -> Product ion (m/z)

-

MRM Transition for L-Glutamate-13C5: Precursor ion (m/z) -> Product ion (m/z)

-

-

Data Analysis: Create standard curves using the analytical standards to determine the absolute concentration of the metabolites. Calculate the fractional enrichment of ¹³C in each metabolite pool over time to determine the rate of conversion and metabolic flux. Be mindful of potential analytical artifacts, such as the in-source cyclization of glutamate to pyroglutamate, and use appropriate chromatographic separation and internal standards to mitigate these issues.[4][5]

5-Oxoprolinase Activity Assay

Objective: To measure the enzymatic activity of 5-oxoprolinase in cell or tissue lysates using this compound as a substrate.

Materials:

-

Cell or tissue lysate containing 5-oxoprolinase

-

Assay buffer (e.g., Tris-HCl with MgCl₂, KCl, and ATP)

-

This compound solution

-

Quenching solution (e.g., perchloric acid)

-

LC-MS/MS system for glutamate-13C5 quantification

Protocol:

-

Lysate Preparation: Prepare a protein extract from the cells or tissue of interest using a suitable lysis buffer. Determine the total protein concentration of the lysate.

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and the cell lysate. Pre-warm the mixture to 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding a known concentration of this compound.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 10, 20, 30 minutes) where the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a quenching solution, such as perchloric acid, which will precipitate the proteins.

-

Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Neutralize the supernatant and prepare it for LC-MS/MS analysis.

-

Quantification of Product: Quantify the amount of L-Glutamate-13C5 produced using the LC-MS/MS method described in section 4.2.

-

Calculate Activity: Express the 5-oxoprolinase activity as the amount of product formed per unit of time per amount of protein (e.g., nmol/min/mg protein).

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the gamma-glutamyl cycle and the experimental workflows described in this guide.

Caption: The Gamma-Glutamyl Cycle.

Caption: Experimental Workflow for Isotopic Labeling.

Caption: Logical Flow of Tracer Metabolism and Analysis.

Conclusion

This compound is a powerful tool for researchers studying the gamma-glutamyl cycle. By enabling the precise tracing of carbon atoms, it allows for the quantification of metabolic fluxes and the assessment of enzyme activities in a dynamic cellular environment. The experimental protocols and analytical methods outlined in this guide provide a framework for designing and executing robust studies to further unravel the complexities of glutathione metabolism and its role in health and disease. This knowledge is critical for identifying novel therapeutic targets and developing innovative strategies for a range of pathological conditions, from cancer to neurodegenerative disorders.

References

- 1. 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyroglutamic acid. Non-metabolic formation, function in proteins and peptides, and characteristics of the enzymes effecting its removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate of L-Pyroglutamic Acid-¹³C₅ in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic fate of L-Pyroglutamic acid-¹³C₅ in mammalian cells. L-Pyroglutamic acid, an intriguing metabolite involved in the γ-glutamyl cycle, serves as a precursor to the pivotal amino acid L-glutamate. The use of its stable isotope-labeled form, L-Pyroglutamic acid-¹³C₅, allows for the precise tracing of its carbon backbone through central metabolic pathways. This guide details the enzymatic conversion of L-Pyroglutamic acid-¹³C₅, its entry into the tricarboxylic acid (TCA) cycle, and its contribution to glutathione (B108866) synthesis. It also provides comprehensive experimental protocols and quantitative data to aid researchers in designing and interpreting metabolic flux studies.

While direct and extensive research on the metabolic tracing of L-Pyroglutamic acid-¹³C₅ is limited, its metabolic journey can be reliably inferred from the well-documented metabolism of its immediate product, L-glutamate-¹³C₅, and the known activity of the enzyme 5-oxoprolinase.

Overview of L-Pyroglutamic Acid Metabolism

L-Pyroglutamic acid (pGlu), also known as 5-oxoproline, is primarily metabolized in mammalian cells through its conversion to L-glutamate. This reaction is catalyzed by the ATP-dependent enzyme 5-oxoprolinase (OPLAH).

Once converted to L-glutamate-¹³C₅, the labeled carbon skeleton enters the mainstream of cellular metabolism. The primary fates of this newly formed L-glutamate-¹³C₅ are:

-

Entry into the Tricarboxylic Acid (TCA) Cycle: L-glutamate-¹³C₅ is converted to α-ketoglutarate-¹³C₅, a key intermediate of the TCA cycle. This can occur through two main enzymatic reactions:

-

Glutamate (B1630785) Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the oxidative deamination of glutamate to α-ketoglutarate.

-

Aminotransferases (Transaminases): These enzymes transfer the amino group from glutamate to an α-keto acid, producing α-ketoglutarate and a new amino acid.

-

-

Glutathione Synthesis: L-glutamate-¹³C₅ serves as a direct precursor for the synthesis of glutathione (GSH), a critical antioxidant. The first and rate-limiting step in GSH synthesis is the ligation of glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL).

-

Amino Acid Synthesis: The carbon and nitrogen from L-glutamate-¹³C₅ can be utilized in the synthesis of other non-essential amino acids, such as proline and arginine.

Quantitative Metabolic Data

Table 1: Kinetic Properties of 5-Oxoprolinase in Mammalian Tissues

| Tissue Source | Km for 5-oxoproline (µM) | Vmax (nmol/min/mg protein) | Reference |

| Rat Kidney | ~30 | Not specified | [1] |

| Swine Kidney | Not specified | Not specified | [2] |

Table 2: Representative Mass Isotopologue Distribution of TCA Cycle Intermediates from L-Glutamine-¹³C₅ Tracing in Cancer Cells

This data serves as a proxy for the expected labeling patterns from L-Pyroglutamic acid-¹³C₅ following its conversion to L-glutamate-¹³C₅.

| Metabolite | Mass Isotopologue | Fractional Abundance (%) |

| α-Ketoglutarate | M+5 | > 95 |

| Succinate | M+4 | Variable (cell type dependent) |

| Fumarate | M+4 | Variable (cell type dependent) |

| Malate | M+4 | Variable (cell type dependent) |

| Citrate | M+4 | Variable (cell type dependent) |

| Aspartate | M+4 | Variable (cell type dependent) |

Table 3: Contribution of Glutamine-Derived Glutamate to Glutathione Synthesis

| Cell Line | Condition | % of Glutathione Pool Derived from Glutamine | Reference |

| A549 (Lung Cancer) | 12 hours incubation | > 50% | [3] |

| H460 (Lung Cancer) | 12 hours incubation | > 50% | [3] |

Experimental Protocols

Protocol for 5-Oxoprolinase Activity Assay

This protocol is adapted from a fluorimetric assay for 5-oxoprolinase activity and can be modified for use with ¹³C-labeled substrates and LC-MS detection.[2]

Objective: To quantify the conversion of L-Pyroglutamic acid-¹³C₅ to L-Glutamate-¹³C₅ in mammalian cell lysates.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

L-Pyroglutamic acid-¹³C₅

-

ATP solution

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.8)

-

Quenching solution (e.g., ice-cold methanol)

-

L-Glutamate-¹³C₅,¹⁵N as an internal standard

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer and mechanical disruption (e.g., sonication).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing reaction buffer, ATP, and L-Pyroglutamic acid-¹³C₅.

-

Pre-warm the reaction mixture to 37°C.

-

Initiate the reaction by adding a known amount of cell lysate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold methanol.

-

-

Sample Preparation for LC-MS:

-

Add the L-Glutamate-¹³C₅,¹⁵N internal standard to the quenched reaction mixture.

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

-

-

LC-MS Analysis:

-

Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Use a suitable chromatography column (e.g., HILIC or reversed-phase with an ion-pairing agent) to separate L-Pyroglutamic acid-¹³C₅ and L-Glutamate-¹³C₅.

-

Employ a mass spectrometer in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify the parent and product ions of L-Pyroglutamic acid-¹³C₅ and L-Glutamate-¹³C₅.

-

Protocol for Stable Isotope Tracing of L-Pyroglutamic Acid-¹³C₅ in Cultured Cells

Objective: To trace the metabolic fate of L-Pyroglutamic acid-¹³C₅ into downstream metabolic pathways in intact mammalian cells.

Materials:

-

Cultured mammalian cells

-

Culture medium deficient in glutamine and glutamate

-

L-Pyroglutamic acid-¹³C₅

-

Dialyzed fetal bovine serum (dFBS)

-

Ice-cold 0.9% NaCl solution

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Internal standards for key metabolites

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency.

-

Wash the cells with PBS.

-

Replace the standard culture medium with the glutamine/glutamate-deficient medium supplemented with L-Pyroglutamic acid-¹³C₅ and dFBS.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.

-

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium.

-

Wash the cells with ice-cold 0.9% NaCl.

-

Add the ice-cold extraction solvent to the cells and scrape them.

-

Collect the cell extract and centrifuge to pellet insoluble material.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation and LC-MS Analysis:

-

Add internal standards to the metabolite extracts.

-

Dry the extracts and reconstitute them in a suitable solvent.

-

Analyze the samples by LC-MS to determine the mass isotopologue distribution of key metabolites in the TCA cycle, glutathione synthesis pathway, and other related pathways.

-

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.

Figure 1. Metabolic fate of L-Pyroglutamic acid-¹³C₅.

Figure 2. Experimental workflow for tracing studies.

Conclusion

The metabolic tracing of L-Pyroglutamic acid-¹³C₅ provides a valuable tool for investigating the intricate connections between the γ-glutamyl cycle, central carbon metabolism, and antioxidant defense systems in mammalian cells. While direct quantitative data on the initial enzymatic conversion in various cancer cell lines remains an area for further investigation, the established downstream pathways of L-glutamate offer a robust framework for interpreting experimental results. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals seeking to explore the metabolic significance of L-Pyroglutamic acid in health and disease.

References

- 1. Study of the 5-oxoprolinase reaction by 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic parameters and tissue distribution of 5-oxo-L-prolinase determined by a fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable Isotopes for Tracing Mammalian-Cell Metabolism In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Pyroglutamic Acid-13C5 as a Tracer for Glutathione Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutathione (B108866) (GSH) is a critical tripeptide antioxidant, central to cellular defense against oxidative stress, detoxification, and redox signaling. Dysregulation of GSH metabolism is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and age-related disorders. Consequently, the ability to accurately measure and understand the dynamics of GSH synthesis and turnover is paramount in both basic research and drug development. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology for elucidating metabolic fluxes. This technical guide provides a comprehensive overview of the use of L-Pyroglutamic acid-13C5 (L-pGlu-13C5) as a specific tracer for interrogating the γ-glutamyl cycle and, by extension, glutathione metabolism. We present detailed experimental protocols, quantitative data representation, and visualizations of the underlying biochemical pathways and experimental workflows to facilitate the application of this technique in the laboratory.

Introduction to Glutathione and the γ-Glutamyl Cycle

Glutathione is synthesized from its constituent amino acids—glutamate (B1630785), cysteine, and glycine—through a two-step enzymatic process.[1] The γ-glutamyl cycle is a six-enzyme pathway that accounts for the synthesis and degradation of glutathione. A key intermediate in this cycle is L-pyroglutamic acid (also known as 5-oxoproline), which is formed from γ-glutamyl-amino acids and subsequently converted to glutamate, re-entering the glutathione synthesis pathway.[2] Therefore, L-pyroglutamic acid serves as a direct precursor to the glutamate moiety of glutathione.

This compound is a stable isotope-labeled analog of L-pyroglutamic acid where all five carbon atoms are replaced with the heavy isotope ¹³C. When introduced into a biological system, L-pGlu-13C5 is processed by the γ-glutamyl cycle, and the ¹³C label is incorporated into the glutamate pool and subsequently into newly synthesized glutathione. By tracking the incorporation of these heavy isotopes into glutathione and its intermediates over time using mass spectrometry, researchers can quantify the rate of glutathione synthesis and turnover.

Signaling Pathways in Glutathione Metabolism

The synthesis and metabolism of glutathione are tightly regulated. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway is a master regulator of the antioxidant response, including the expression of enzymes involved in glutathione synthesis. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of genes encoding the catalytic and modifier subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.

The following diagram illustrates the γ-glutamyl cycle and the entry point of the this compound tracer.

Experimental Protocols

The following is a synthesized, step-by-step protocol for a stable isotope tracer experiment using this compound to measure glutathione synthesis in cultured cells. This protocol is based on established methods for stable isotope tracing and glutathione analysis.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

-

Tracer Introduction: On the day of the experiment, remove the standard culture medium and replace it with a medium containing a known concentration of this compound (e.g., 100 µM).

-

Time Course: Incubate the cells with the tracer-containing medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of the ¹³C label.

Metabolite Extraction

-

Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis and Extraction: Add 1 mL of ice-cold 80% methanol (B129727) to each plate. Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Protein Precipitation: Vortex the cell lysate vigorously for 1 minute and then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

-

Sample Drying: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Chromatographic Separation:

-

Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolites.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to elute the polar metabolites.

-

-

Mass Spectrometry Detection:

-

Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor the specific mass-to-charge (m/z) transitions for unlabeled glutathione (GSH), ¹³C₅-labeled glutathione (GSH+5), and other relevant intermediates.

-

GSH: Precursor ion m/z 308.1 -> Product ion m/z 179.1

-

GSH+5: Precursor ion m/z 313.1 -> Product ion m/z 184.1

-

-

Data Presentation

Quantitative data from glutathione metabolism studies should be presented in a clear and structured format. Below are examples of tables summarizing relevant data.

Table 1: Baseline Levels of Glutathione Cycle Metabolites in Different Tissues

This table presents representative data on the baseline concentrations of 5-oxoproline (pyroglutamic acid), reduced glutathione (GSH), and oxidized glutathione (GSSG) in various mouse tissues. This type of data is crucial for understanding the tissue-specific dynamics of glutathione metabolism.

| Tissue | 5-Oxoproline (nmol/g) | GSH (µmol/g) | GSSG (nmol/g) | GSH/GSSG Ratio |

| Heart | 15.2 ± 2.1 | 1.8 ± 0.3 | 25.6 ± 4.5 | 70.3 |

| Kidney | 45.8 ± 6.3 | 3.5 ± 0.5 | 42.1 ± 7.8 | 83.1 |

| Liver | 30.1 ± 4.9 | 7.2 ± 1.1 | 65.4 ± 10.2 | 110.1 |

Data are presented as mean ± standard deviation.

Table 2: Representative Time-Course of ¹³C Incorporation into Glutathione

This table illustrates the expected results from an this compound tracer experiment, showing the percentage of the glutathione pool that has become labeled with ¹³C₅ over a 24-hour period.

| Time (hours) | % Labeled Glutathione (GSH+5) |

| 0 | 0.0 |

| 2 | 8.5 |

| 4 | 15.2 |

| 8 | 28.9 |

| 12 | 40.1 |

| 24 | 55.8 |

This is representative data to illustrate the expected outcome of a tracer experiment.

Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for a stable isotope tracing experiment using this compound.

Conclusion

This compound is a valuable tool for researchers and drug development professionals seeking to investigate the dynamics of glutathione metabolism. By serving as a direct precursor to the glutamate component of glutathione, this stable isotope tracer allows for the precise measurement of glutathione synthesis and turnover rates. The protocols and data presentation formats outlined in this guide provide a framework for designing and executing robust experiments. The visualization of the underlying biochemical pathways and experimental workflows further aids in the conceptual understanding and practical implementation of this powerful technique. The application of this compound tracing will undoubtedly contribute to a deeper understanding of the role of glutathione in health and disease, and facilitate the development of novel therapeutic strategies targeting this critical metabolic pathway.

References

An In-depth Technical Guide to the Biochemical Pathways Involving L-Pyroglutamic Acid-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyroglutamic acid, a cyclic derivative of L-glutamic acid, is a key intermediate in the γ-glutamyl cycle, a crucial pathway for glutathione (B108866) synthesis and amino acid transport. The isotopically labeled variant, L-Pyroglutamic acid-¹³C₅, serves as a powerful tracer in metabolic studies, enabling researchers to quantitatively track its metabolic fate and elucidate the dynamics of related biochemical pathways. This technical guide provides a comprehensive overview of the biochemical pathways involving L-Pyroglutamic acid-¹³C₅, detailed experimental protocols for its use in metabolic tracing studies, and methods for its synthesis and analysis.

Biochemical Pathways

L-Pyroglutamic acid is centrally involved in the γ-glutamyl cycle, a six-enzyme pathway responsible for the synthesis and recycling of the master antioxidant, glutathione (GSH).[1][2]

The key steps involving L-pyroglutamic acid are:

-

Formation from γ-Glutamylcysteine: In states of glutathione depletion, γ-glutamylcysteine, a precursor to glutathione, can be converted to L-pyroglutamic acid and cysteine by the enzyme γ-glutamyl cyclotransferase.[2]

-

Conversion to Glutamate (B1630785): L-Pyroglutamic acid is converted back to L-glutamate in an ATP-dependent reaction catalyzed by the enzyme 5-oxoprolinase.[3][4] This reaction is a critical step for replenishing the glutamate pool for glutathione synthesis and other metabolic processes.[5]

-

Formation from Glutamate and Glutamine: L-Pyroglutamic acid can also be formed non-enzymatically from the cyclization of L-glutamate or L-glutamine, particularly at the N-terminus of proteins and peptides.[3][4] This can occur spontaneously under certain physiological conditions.[6][7]

The use of L-Pyroglutamic acid-¹³C₅ allows for the direct tracing of these conversions. By monitoring the appearance of the ¹³C₅ label in downstream metabolites such as glutamate and glutathione, researchers can quantify the flux through the γ-glutamyl cycle and assess the rate of glutathione synthesis and turnover.[8]

Signaling Pathways and Logical Relationships

The metabolic pathways involving L-Pyroglutamic acid are intricately linked to cellular redox status and amino acid metabolism. The following diagram illustrates the central role of L-Pyroglutamic acid in the γ-glutamyl cycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. CN103664729B - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]

- 5. Guide for metabolomics experiments | Nebraska Center for Integrated Biomolecular Communication | Nebraska [ncibc.unl.edu]

- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 7. benchchem.com [benchchem.com]

- 8. 13C-Metabolic Flux Analysis Reveals the Metabolic Flux Redistribution for Enhanced Production of Poly-γ-Glutamic Acid in dlt Over-Expressed Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to L-Pyroglutamic Acid-13C5 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyroglutamic acid-13C5 is a stable isotope-labeled derivative of the endogenous metabolite L-pyroglutamic acid (pGlu), also known as 5-oxoproline. As a key intermediate in the γ-glutamyl cycle, L-pyroglutamic acid plays a crucial role in glutathione (B108866) metabolism and amino acid transport. The incorporation of five carbon-13 isotopes into its structure makes this compound an invaluable tracer for in vitro and in vivo metabolic studies. This technical guide provides a comprehensive literature review of studies utilizing this compound, with a focus on quantitative data, experimental methodologies, and the visualization of relevant metabolic pathways. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals employing stable isotope tracing to investigate cellular metabolism, particularly in the context of glutamate (B1630785) and glutathione dynamics.

Data Presentation

Currently, publicly available literature lacks specific quantitative data tables from studies exclusively using this compound for metabolic flux analysis or pharmacokinetic studies. The application of its precursor, L-glutamine-13C5, is more widely documented. For instance, in a study on lung cancer cell lines, culturing in the presence of [¹³C₅]glutamine demonstrated that by 12 hours, over 50% of excreted glutathione was derived from glutamine[1]. While this provides an insight into the metabolic fate of a closely related labeled compound, direct quantitative data for this compound is not yet prevalent in published research.

As research in this specific area progresses, it is anticipated that quantitative data on isotopic enrichment, metabolic flux rates, and pharmacokinetic parameters from this compound studies will become available.

Experimental Protocols

The successful application of this compound in metabolic tracing studies relies on robust and well-validated experimental protocols. The following sections detail methodologies for sample preparation and analysis using mass spectrometry and nuclear magnetic resonance spectroscopy, adapted from studies on related 13C-labeled compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound and its downstream metabolites in biological matrices.

Sample Preparation:

-

Cell Culture:

-

Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile (B52724), and water.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells through sonication or freeze-thaw cycles.

-

Centrifuge the lysate to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

Reconstitute the dried metabolites in a solvent compatible with the LC mobile phase for analysis.

-

-

Plasma/Serum:

-

Thaw plasma or serum samples on ice.

-

Precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol.

-

Vortex the mixture and incubate at a low temperature (e.g., -20°C) to enhance precipitation.

-

Centrifuge to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis. It is crucial to use isotopic internal standards, such as ¹³C₅,¹⁵N₂-Gln and ¹³C₅,¹⁵N-Glu, to correct for any in-source formation of pyroglutamic acid from glutamine and glutamic acid[2].

-

-

Tissue:

-

Flash-freeze the tissue sample in liquid nitrogen immediately after collection to halt metabolic activity.

-

Homogenize the frozen tissue in a cold extraction solvent.

-

Centrifuge the homogenate to remove tissue debris and proteins.

-

Collect the supernatant for analysis.

-

LC-MS/MS Analysis:

A robust LC-MS/MS method for the separation and quantification of glutamine, glutamic acid, and pyroglutamic acid has been described, which is directly applicable to their 13C-labeled counterparts[2][3].

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like heptafluorobutyric acid (HFBA) and an acid modifier like formic acid, can achieve good separation.

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Injection Volume: A small injection volume, such as 5.0 μL, is standard.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for the unlabeled and labeled compounds need to be optimized. For example, the transitions for unlabeled pyroglutamic acid are m/z 130.0 > 84.1 and 130.0 > 56.1[2]. The transitions for this compound would be shifted by +5 Da.

-

Source Conditions: It is critical to optimize source parameters like fragmentor voltage, as in-source cyclization of glutamine and glutamic acid to pyroglutamic acid can be a significant artifact[2][3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification and Flux Analysis

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used to trace the fate of 13C labels through metabolic pathways.

Sample Preparation:

Sample preparation for NMR is generally simpler than for LC-MS/MS. The primary requirement is to have the sample in a suitable deuterated solvent to avoid interference from the solvent signal. For biological samples, this often involves extraction as described for LC-MS/MS, followed by reconstitution in a deuterated solvent like D₂O.

NMR Analysis:

-

1D ¹H and ¹³C NMR: One-dimensional proton and carbon-13 NMR spectra can be used to identify and quantify metabolites. The chemical shifts in the ¹³C spectrum will confirm the positions of the isotopic labels.

-

2D NMR: Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, provide greater resolution and can help to unambiguously identify metabolites in complex mixtures by correlating the proton and carbon signals.

Signaling Pathways and Experimental Workflows

Glutathione Metabolism

L-Pyroglutamic acid is a central metabolite in the γ-glutamyl cycle, which is responsible for the synthesis and degradation of glutathione (GSH). The following diagram illustrates the key steps in this pathway where this compound can be used as a tracer.

Caption: The γ-Glutamyl Cycle and its connection to Glutathione metabolism.

Experimental Workflow for Stable Isotope Tracing

The following diagram outlines a typical workflow for a stable isotope tracing experiment using this compound.

References

Unmasking Metabolic Truth: A Technical Guide to Natural Abundance Correction for ¹³C Labeled Compounds

For researchers, scientists, and drug development professionals navigating the complexities of stable isotope tracing, this in-depth guide provides a comprehensive overview of natural abundance correction for ¹³C labeled compounds. Accurate correction is paramount for obtaining reliable data in metabolic research and drug development, ensuring that observed isotopic enrichment truly reflects metabolic flux and not the confounding background of naturally occurring heavy isotopes.

This technical guide delves into the core principles of natural abundance correction, offering detailed experimental protocols for mass spectrometry and nuclear magnetic resonance spectroscopy, and providing a comparative overview of available software tools.

The Foundation: Understanding Natural Isotopic Abundance

Every element with stable isotopes exists as a mixture of these isotopic forms in predictable proportions, known as their natural abundance. For carbon, the vast majority is ¹²C, but a small fraction is the heavier, stable isotope ¹³C.[2] This natural ¹³C is incorporated into all biological molecules. When a ¹³C-labeled tracer is introduced in an experiment, the analytical instruments measure the total ¹³C content, which is a combination of the experimentally introduced label and the naturally present ¹³C. The goal of natural abundance correction is to mathematically remove the contribution of the naturally occurring isotopes to isolate the signal originating from the metabolic tracer.

Quantitative Data: Natural Abundance of Key Elements

Accurate correction relies on precise knowledge of the natural abundances of all elements present in the analyte molecule, including any derivatizing agents. The following table summarizes the natural abundances of stable isotopes for elements commonly found in biological molecules and their derivatives.

| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.93 |

| ³³S | 32.971458 | 0.76 | |

| ³⁴S | 33.967867 | 4.29 | |

| ³⁶S | 35.967081 | 0.02 | |

| Silicon | ²⁸Si | 27.976927 | 92.2297 |

| ²⁹Si | 28.976495 | 4.6832 | |

| ³⁰Si | 29.973770 | 3.0872 |

Data sourced from the IUPAC Subcommittee for Isotopic Abundance Measurements.[3]

Core Principle of Correction: The Mass Isotopomer Distribution

The raw data from a mass spectrometer for a given metabolite is a mass isotopomer distribution (MID). A mass isotopomer is a molecule that differs in the number of heavy isotopes it contains. For a molecule with n carbon atoms, there can be n+1 mass isotopomers: M+0 (containing no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), and so on, up to M+n (all carbons are ¹³C). The MID is a vector representing the relative abundance of each of these mass isotopologues.

Natural abundance correction algorithms use matrix-based calculations to deconvolute the measured MID into the corrected MID, which reflects the true enrichment from the isotopic tracer.[1] This is achieved by constructing a correction matrix based on the elemental formula of the metabolite and the known natural abundances of its constituent isotopes.

Experimental Protocols

Detailed and consistent experimental procedures are critical for generating high-quality data amenable to accurate natural abundance correction.

Mass Spectrometry-Based ¹³C Metabolic Flux Analysis

This protocol outlines a general workflow for conducting a ¹³C labeling experiment and preparing samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Cell Culture and Isotope Labeling:

-

Media Preparation: Prepare a culture medium where the primary carbon source (e.g., glucose, glutamine) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose). Ensure the concentration of the labeled substrate is identical to the unlabeled substrate in the control medium.[4]

-

Isotopic Steady State: Culture the cells in the ¹³C-labeled medium for a sufficient duration to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.[5] This typically requires at least two to three cell doubling times.[4]

-

Cell Harvesting: Rapidly quench metabolism to halt enzymatic activity and preserve the in vivo metabolic state. This can be achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Cell Lysis and Metabolite Extraction: Lyse the cells and extract the intracellular metabolites.

-

Supernatant Collection and Drying: Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites. Dry the metabolite extract, for instance, using a vacuum concentrator.[4]

2. Sample Derivatization for GC-MS:

To increase the volatility of polar metabolites for GC-MS analysis, a derivatization step is necessary.[4]

-

Derivatization Reaction: Resuspend the dried metabolite extract in a derivatization agent. A common two-step method involves:

-

Reaction with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.

-

Silylation with an agent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups.

-

-

Incubation: Incubate the samples at an elevated temperature (e.g., 70°C) to ensure the derivatization reaction goes to completion.[4]

3. GC-MS Data Acquisition:

-

Instrument Setup: Analyze the derivatized samples using a GC-MS system.

-

Data Acquisition Mode: Acquire data in full scan mode to capture the entire mass isotopologue distribution of the target analytes.

-

Peak Integration: Process the raw data using appropriate software to integrate the peaks for each mass isotopologue of the metabolites of interest to obtain their respective intensities.

¹³C NMR Spectroscopy

¹³C NMR is another powerful technique for determining isotopic enrichment, providing positional information about the ¹³C label within a molecule.

1. Sample Preparation:

-

Sample Quantity: For ¹³C NMR, a higher sample concentration is generally required compared to ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of ¹³C.[6][7] A typical amount is 50-100 mg of material for small molecules.[8]

-

Solvent: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Filtration: It is crucial to filter the sample into the NMR tube to remove any solid particles, which can degrade the quality of the spectrum.[6]

-

Internal Standard: An internal standard such as tetramethylsilane (B1202638) (TMS) for organic solvents or DSS/TSP for aqueous samples should be used for accurate chemical shift referencing.[8]

2. NMR Data Acquisition:

-

Instrument Setup: Place the sample in the NMR spectrometer, lock onto the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve homogeneity.

-

Pulse Sequence: Use a standard proton-decoupled ¹³C NMR pulse sequence. For quantitative analysis, an inverse-gated decoupling pulse sequence is used to suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities.[9]

-

Relaxation Delay: A sufficiently long relaxation delay (d1) is critical for quantitative accuracy, ensuring that all carbon nuclei have fully relaxed before the next pulse. This should be at least 5 times the longest T₁ relaxation time of the carbons being quantified.[9]

-

Number of Scans: A large number of scans is typically required to achieve an adequate signal-to-noise ratio.

3. NMR Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

-

Phasing and Baseline Correction: Phase the resulting spectrum and perform baseline correction.

-

Referencing: Reference the spectrum to the internal standard.

-

Integration: Carefully integrate the signals of interest to determine their relative intensities, which correspond to the isotopic enrichment at specific carbon positions.

Visualizing Metabolic Pathways: Glycolysis and the TCA Cycle

¹³C labeling experiments are frequently used to trace the flow of carbon through central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. The labeling patterns of downstream metabolites provide valuable information about the relative activities of these pathways.

For example, when cells are fed with uniformly labeled [U-¹³C]-glucose, the carbons in glycolytic intermediates will become fully labeled. The resulting pyruvate will be M+3 (containing three ¹³C atoms). This M+3 pyruvate can then be converted to M+3 lactate or enter the TCA cycle as M+2 acetyl-CoA (with the loss of one ¹³C as CO₂). The subsequent labeling patterns of TCA cycle intermediates can reveal information about anaplerotic and cataplerotic fluxes.[10][11]

Software for Natural Abundance Correction

Several software tools are available to perform natural abundance correction, ranging from standalone programs to packages for programming environments like R and Python.

| Software | Platform | Key Features |

| IsoCor | Python (with GUI) | Corrects for natural abundance and tracer impurity. Supports both low and high-resolution MS data. Can handle any isotopic tracer.[12][13][14] |

| IsoCorrectoR | R | Corrects for natural abundance and tracer impurity in MS and MS/MS data.[13] |

| AccuCor | R | Designed for correcting high-resolution mass spectrometry data for ¹³C, ²H, and ¹⁵N natural abundance.[13] |

| AccuCor2 | R | An extension of AccuCor for dual-isotope tracer experiments (e.g., ¹³C-¹⁵N or ¹³C-²H) with resolution-dependent correction.[15] |

| Corna | Python | Provides a unified workflow for natural abundance correction under various experimental conditions, including tandem MS and multiple tracer experiments.[13] |

The choice of software will depend on the specific experimental design, the type of data generated (e.g., MS, MS/MS, high-resolution), and the user's programming proficiency.

Conclusion

Natural abundance correction is an indispensable step in the analysis of data from ¹³C labeling experiments. By carefully considering experimental design, adhering to rigorous protocols, and employing appropriate correction software, researchers can confidently distinguish between experimentally introduced isotopic labels and the naturally occurring background. This enables the accurate quantification of metabolic fluxes, providing a deeper understanding of cellular physiology in health and disease, and empowering the development of novel therapeutic strategies.

References

- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural abundance - Wikipedia [en.wikipedia.org]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. benchchem.com [benchchem.com]

- 5. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. benchchem.com [benchchem.com]

- 14. GitHub - MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments [github.com]

- 15. AccuCor2: isotope natural abundance correction for dual-isotope tracer experiments - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Metabolic Fate of L-Pyroglutamic Acid: An In-depth Technical Guide to Mass Isotopomer Distribution Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to understand the mass isotopomer distribution of L-Pyroglutamic acid-13C5, a crucial tracer in metabolic research. By tracing the journey of the five carbon-13 isotopes, researchers can elucidate the metabolic pathways influenced by L-pyroglutamic acid, offering insights into cellular metabolism, particularly in the context of glutathione (B108866) synthesis and the tricarboxylic acid (TCA) cycle.

Core Concepts in L-Pyroglutamic Acid Metabolism

L-Pyroglutamic acid, also known as 5-oxoproline, is a derivative of L-glutamic acid. It plays a significant role in the gamma-glutamyl cycle, a key pathway for the synthesis and recycling of glutathione, the master antioxidant in most aerobic cells. Understanding the flux through this cycle and its connections to central carbon metabolism is vital for research in areas such as oncology, neurobiology, and metabolic disorders. The use of stable isotope-labeled this compound allows for the precise tracking of its metabolic fate using mass spectrometry.

Data Presentation: Mass Isotopomer Distribution of this compound

The primary data generated from metabolic labeling experiments with this compound is the mass isotopomer distribution (MID) of downstream metabolites. This distribution reveals the relative abundance of molecules with different numbers of 13C atoms, providing a quantitative measure of the tracer's incorporation into various metabolic pools.

While specific MID data for this compound is highly dependent on the experimental model (e.g., cell line, tissue) and conditions, the following table provides a representative example of the expected mass isotopomer distribution for key metabolites when cells are cultured in the presence of L-Glutamine-13C5, the precursor to this compound. This illustrative data is based on typical labeling patterns observed in cancer cells actively metabolizing glutamine.

| Metabolite | Isotopomer | Mass (m/z) | Relative Abundance (%) |

| L-Glutamate | M+0 | 147.05 | 5 |

| M+1 | 148.05 | 2 | |

| M+2 | 149.06 | 3 | |

| M+3 | 150.06 | 5 | |

| M+4 | 151.07 | 15 | |

| M+5 | 152.07 | 70 | |

| L-Pyroglutamic Acid | M+0 | 129.04 | 8 |

| M+1 | 130.04 | 3 | |

| M+2 | 131.05 | 4 | |

| M+3 | 132.05 | 6 | |

| M+4 | 133.06 | 14 | |

| M+5 | 134.06 | 65 | |

| Alpha-Ketoglutarate | M+0 | 146.02 | 10 |

| M+1 | 147.02 | 4 | |

| M+2 | 148.03 | 5 | |

| M+3 | 149.03 | 8 | |

| M+4 | 150.04 | 48 | |

| M+5 | 151.04 | 25 | |

| Citrate | M+0 | 192.03 | 20 |

| M+1 | 193.03 | 5 | |

| M+2 | 194.04 | 15 | |

| M+3 | 195.04 | 10 | |

| M+4 | 196.05 | 35 | |

| M+5 | 197.05 | 10 | |

| M+6 | 198.06 | 5 |

Note: This table is illustrative. Actual relative abundances will vary based on experimental conditions.

Experimental Protocols

The following sections detail the key experimental methodologies for conducting a mass isotopomer analysis of this compound.

Protocol 1: Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate the cells of interest (e.g., a cancer cell line) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare a labeling medium by supplementing a glutamine-free base medium with a known concentration of L-Glutamine-13C5 (e.g., 2 mM). Ensure all other necessary supplements (e.g., fetal bovine serum, glucose, antibiotics) are added.

-

Labeling: Aspirate the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the prepared labeling medium to the cells.

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for a predetermined time course. The incubation time should be sufficient to achieve a steady-state labeling of the intracellular metabolite pools of interest. This can range from a few hours to over 24 hours, depending on the cell type and the turnover rate of the metabolites.

Protocol 2: Metabolite Extraction

-

Quenching Metabolism: Rapidly aspirate the labeling medium from the culture vessel. To quench all enzymatic activity, immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells.

-

Cell Lysis and Collection: Place the culture vessel on ice and scrape the cells in the presence of the extraction solvent. Collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, into a new pre-chilled tube.

-

Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.

Protocol 3: LC-MS/MS Analysis for L-Pyroglutamic Acid

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column suitable for the separation of polar metabolites.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Develop a suitable gradient to achieve chromatographic separation of L-pyroglutamic acid from other isomers and metabolites. A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

-

Injection Volume: Inject 5-10 µL of the metabolite extract.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use positive electrospray ionization (ESI+).

-

Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Data Acquisition:

-

Full Scan: Acquire full scan data to observe the mass-to-charge ratio (m/z) of all ions within a specified range.

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted analysis, monitor the specific m/z values corresponding to the different isotopologues of L-pyroglutamic acid (M+0 to M+5). For triple quadrupole instruments, specific precursor-product ion transitions should be optimized.

-

-

Important Consideration - In-Source Cyclization: Be aware that glutamine can undergo in-source cyclization to form pyroglutamic acid during ESI-MS analysis. This can lead to an overestimation of pyroglutamic acid levels. Chromatographic separation of glutamine and pyroglutamic acid is crucial to minimize this artifact. The use of a 13C-labeled internal standard for pyroglutamic acid is also recommended for accurate quantification.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a mass isotopomer analysis experiment using this compound.

Metabolic Pathway of L-Pyroglutamic Acid

This diagram illustrates the central role of L-pyroglutamic acid within the gamma-glutamyl cycle and its connection to the TCA cycle.

This technical guide provides a foundational understanding for researchers embarking on metabolic studies using this compound. By carefully implementing these protocols and understanding the underlying metabolic pathways, scientists can gain valuable insights into cellular function and disease states.

L-Pyroglutamic Acid-¹³C₅: A Technical Guide to its Applications in Neurochemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Pyroglutamic acid (pGlu), a cyclic derivative of L-glutamic acid, is increasingly recognized for its significant roles in central nervous system (CNS) function and pathology. The stable isotope-labeled variant, L-Pyroglutamic acid-¹³C₅, has emerged as a powerful tracer for in vivo and in vitro studies, offering a unique window into brain energy metabolism, neurotransmitter synthesis, and the dynamics of the glutamate-glutamine cycle. This technical guide provides an in-depth overview of the core applications of L-Pyroglutamic acid-¹³C₅ in neurochemical research, complete with experimental methodologies, quantitative data summaries, and visual representations of key pathways and workflows.

L-Pyroglutamic acid is a metabolite in the glutathione (B108866) cycle and is readily converted to glutamate (B1630785) by the enzyme 5-oxoprolinase.[1] Its ability to cross the blood-brain barrier makes its isotopically labeled form, L-Pyroglutamic acid-¹³C₅, an ideal candidate for tracing metabolic pathways within the CNS.[2] Studies have indicated that pyroglutamic acid can influence neurotransmitter systems, particularly the cholinergic and glutamatergic pathways, which are crucial for cognitive functions.[1][2]

Core Applications in Neurochemical Research

The primary application of L-Pyroglutamic acid-¹³C₅ in neurochemical research is as a metabolic tracer to quantitatively assess key neurochemical processes.

Tracing the Glutamate-Glutamine Cycle and TCA Cycle Flux

L-Pyroglutamic acid-¹³C₅ serves as a precursor for ¹³C-labeled glutamate, allowing researchers to track its incorporation into the glutamate-glutamine cycle between neurons and astrocytes. This cycle is fundamental for maintaining the supply of the brain's primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, GABA.

Quantifying Neurotransmitter Synthesis and Turnover

By monitoring the appearance of ¹³C labels in glutamate and its downstream metabolite GABA, researchers can quantify the rates of neurotransmitter synthesis and turnover under various physiological and pathological conditions. This provides critical insights into synaptic activity and neuronal health.

Investigating Brain Energy Metabolism

The entry of ¹³C-labeled glutamate into the tricarboxylic acid (TCA) cycle enables the study of neuronal and glial energy metabolism. This is vital for understanding the metabolic coupling between different brain cell types and how energy production is linked to neuronal activity.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing L-Pyroglutamic acid-¹³C₅, based on typical results from similar ¹³C metabolic flux analysis studies in the brain.

| Parameter | Control Group (n=8) | Experimental Group (n=8) | p-value |

| Glutamate-¹³C₅ Enrichment (nmol/mg protein) | 15.2 ± 2.1 | 10.8 ± 1.9 | <0.05 |

| GABA-¹³C₄ Enrichment (nmol/mg protein) | 3.8 ± 0.7 | 2.5 ± 0.5 | <0.05 |

| Glutamine-¹³C₅ Enrichment (nmol/mg protein) | 8.9 ± 1.5 | 12.3 ± 2.0 | <0.01 |

| TCA Cycle Flux (µmol/g/min) | 0.85 ± 0.12 | 0.65 ± 0.10 | <0.05 |

| Glutamate-Glutamine Cycle Rate (µmol/g/min) | 0.35 ± 0.06 | 0.48 ± 0.08 | <0.01 |

| Table 1: Hypothetical ¹³C Enrichment and Metabolic Flux Rates in a Rodent Model of Neurodegeneration. |

| Brain Region | Glutamate Turnover Rate (nmol/min/mg protein) | GABA Synthesis Rate (nmol/min/mg protein) |

| Cortex | 5.6 ± 0.9 | 1.2 ± 0.3 |